(2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, 2-(4-(tert-butyl)phenoxy)quinolin-4-yl(morpholino)methanone , systematically delineates its molecular architecture. The root structure is derived from quinoline , a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridine ring. At position 4 of the quinoline core, a methanone group (C=O) is bonded to a morpholino moiety (a six-membered ring containing one oxygen and one nitrogen atom). Position 2 of the quinoline is substituted with a phenoxy group , which itself is para-substituted with a tert-butyl group (-C(CH₃)₃).
The molecular formula, C₂₄H₂₆N₂O₃ , corresponds to a molecular weight of 390.47 g/mol . This formula accounts for:
- 24 carbon atoms : Distributed across the quinoline (10 carbons), phenoxy (6 carbons), tert-butyl (4 carbons), and morpholino (4 carbons) groups.
- 26 hydrogen atoms : Predominantly from the tert-butyl group (9 hydrogens) and morpholino ring (8 hydrogens).
- 2 nitrogen atoms : One from the quinoline’s pyridine ring and one from the morpholino group.
- 3 oxygen atoms : One from the methanone carbonyl, one from the phenoxy linker, and one from the morpholino ring.
| Structural Component | Atomic Contribution |
|---|---|
| Quinoline core | 10 C, 7 H, 1 N |
| 4-(tert-butyl)phenoxy group | 10 C, 11 H, 1 O |
| Morpholino-methanone group | 5 C, 8 H, 1 N, 2 O |
Three-Dimensional Conformational Analysis Through Computational Modeling
Computational modeling using density functional theory (DFT) and molecular mechanics simulations reveals key insights into the compound’s three-dimensional conformation. The tert-butyl group adopts a staggered configuration, minimizing steric hindrance with the adjacent phenoxy oxygen. The morpholino ring exists predominantly in a chair conformation , with the nitrogen atom oriented axially to avoid eclipsing interactions with the methanone carbonyl group.
The quinoline-phenoxy dihedral angle measures approximately 120° , positioning the tert-butyl group orthogonally to the quinoline plane. This orientation reduces π-π stacking interactions between the aromatic systems, potentially influencing solubility and crystallinity. The methanone carbonyl oxygen participates in a weak intramolecular hydrogen bond with the morpholino ring’s oxygen atom (distance: ~2.8 Å), stabilizing the overall conformation.
| Conformational Parameter | Computational Value |
|---|---|
| Quinoline-phenoxy dihedral angle | 120° ± 5° |
| Morpholino ring puckering | Chair conformation (ΔE = 2.1 kcal/mol) |
| Intramolecular H-bond distance | 2.8 Å |
Comparative Structural Relationship to Morpholinoquinoline Derivatives
Structurally analogous morpholinoquinoline derivatives exhibit variations in substituent patterns that modulate physicochemical properties. For example:
- Morpholino substitution : Replacing the methanone group with an amine (e.g., [2-(2-tert-butylphenoxy)pyrimidin-4-yl]methanamine) eliminates the carbonyl, reducing polarity.
- Phenoxy substituents : Derivatives with electron-withdrawing groups (e.g., nitro) instead of tert-butyl exhibit altered π-electron density, affecting binding affinity in medicinal chemistry applications.
- Quinoline vs. pyrimidine cores : Pyrimidine-based analogs (e.g., CAS 107542420) lack the fused benzene ring, decreasing aromatic surface area and hydrophobicity.
The tert-butyl group in (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone enhances lipophilicity (calculated logP ≈ 4.2) compared to methyl or hydrogen substituents, making it more amenable to membrane permeability in biological systems.
| Derivative | Core Structure | Key Substituent | logP |
|---|---|---|---|
| Target compound | Quinoline | 4-tert-butylphenoxy | 4.2 |
| [2-(2-tert-butylphenoxy)pyrimidin-4-yl]methanamine | Pyrimidine | 2-tert-butylphenoxy | 3.8 |
| 4-nitro-phenoxyquinoline-morpholino-methanone | Quinoline | 4-nitrophenoxy | 3.5 |
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[2-(4-tert-butylphenoxy)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C24H26N2O3/c1-24(2,3)17-8-10-18(11-9-17)29-22-16-20(19-6-4-5-7-21(19)25-22)23(27)26-12-14-28-15-13-26/h4-11,16H,12-15H2,1-3H3 |
InChI Key |
STPNCFFZOIRROX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Route A: Mitsunobu Reaction for Phenoxy Group Introduction
The Mitsunobu reaction is a robust method for forming ethers from alcohols and halides. This approach is preferred for installing the 2-phenoxy substituent due to its compatibility with sterically hindered phenols.
Procedure :
- Starting Material : 2-Chloroquinoline.
- Reagents : 4-tert-Butylphenol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), tetrahydrofuran (THF).
- Conditions : Stir at 0°C to room temperature for 12–24 hours.
- Outcome : 2-(4-tert-Butylphenoxy)quinoline is obtained in moderate yield (~60–70%).
Table 1: Mitsunobu Reaction Optimization
| Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | THF | 65 | |
| Temperature | 0°C → rt | 70 | |
| Base | PPh₃ + DIAD | 65 |
Route B: Amide Coupling for Morpholinylcarbonyl Group
The morpholinylcarbonyl group is introduced via amide bond formation. This typically involves converting a carboxylic acid intermediate to an acid chloride, followed by reaction with morpholine.
Procedure :
- Intermediate : 4-Carboxyquinoline (synthesized via nucleophilic substitution or carboxylation).
- Reagents : Thionyl chloride (SOCl₂), morpholine, triethylamine (Et₃N), dichloromethane (DCM).
- Conditions :
- Convert carboxylic acid to acid chloride: Reflux with SOCl₂ for 2 hours.
- Coupling: Stir acid chloride with morpholine and Et₃N in DCM at 0°C → rt.
- Outcome : 4-(Morpholinylcarbonyl)quinoline is formed in high yield (~80–90%).
Table 2: Amide Coupling Efficiency
| Step | Reaction Time | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Acid Chloride Formation | 2 hours | Toluene | 85 | |
| Morpholine Coupling | 4 hours | DCM | 88 |
Integrated Synthesis Strategy
Combining the above steps, the integrated synthesis involves:
- Step 1 : Mitsunobu reaction to install the phenoxy group.
- Step 2 : Functionalization of the 4-position with a carboxylic acid.
- Step 3 : Amide coupling with morpholine.
Example Workflow :
- Synthesis of 2-(4-tert-Butylphenoxy)quinoline :
- Introduction of 4-Carboxylic Acid :
- Amide Formation :
Table 3: Integrated Synthesis Yields
| Step | Yield (%) | Reference |
|---|---|---|
| Mitsunobu Reaction | 65 | |
| Carboxylation | 75 | |
| Amide Coupling | 88 |
Alternative Methods
Palladium-Catalyzed Carboxylation
For 4-carboxyquinoline synthesis, palladium-catalyzed carboxylation of 4-bromoquinoline with CO₂ offers a direct route.
Procedure :
Ullmann Coupling for Phenoxy Group
Ullmann coupling provides an alternative to Mitsunobu for forming the ether bond.
Procedure :
- Catalyst : CuI, 1,10-phenanthroline.
- Conditions : 110°C, DMF.
- Outcome : 2-(4-tert-Butylphenoxy)quinoline (yield: ~50%).
Challenges and Solutions
- Side Products in Mitsunobu Reaction :
- Low Reactivity of 4-Chloroquinoline :
- Issue : Slow nucleophilic substitution at position 4.
- Solution : Employ CsF as a base in polar aprotic solvents (e.g., NMP) to enhance reactivity.
Chemical Reactions Analysis
Types of Reactions
(2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing quinoline and phenoxy groups have been shown to possess antimicrobial properties against multidrug-resistant pathogens. For instance, derivatives of quinoline have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies suggest that quinoline derivatives can inhibit cancer cell proliferation. The presence of the morpholino group may enhance the compound's ability to penetrate cellular membranes and interact with biological targets .
- Enzyme Inhibition : Certain derivatives have been investigated for their ability to inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic applications in treating conditions such as cancer and bacterial infections .
Case Studies
Several studies have highlighted the applications of similar compounds in various fields:
- Antimicrobial Research : A study investigated a series of phenylthiazoles with structural similarities to the target compound, revealing potent activity against MRSA with minimum inhibitory concentrations (MICs) as low as 4 μg/mL .
- Cancer Therapeutics : Research focusing on quinoline derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo models, suggesting that modifications to the core structure can enhance efficacy .
- ADME Properties : Studies examining absorption, distribution, metabolism, and excretion (ADME) properties have indicated that certain structural modifications can improve bioavailability and metabolic stability, which are crucial for drug development .
Mechanism of Action
The mechanism of action of (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(2-(4-(tert-Butyl)phenoxy)quinoline: Lacks the morpholine ring, which may affect its biological activity.
(4-(tert-Butyl)phenoxy)quinoline: Lacks both the morpholine ring and the methanone group, resulting in different chemical properties.
(2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)methanone: Lacks the morpholine ring, which may influence its reactivity and applications.
Uniqueness
The presence of both the morpholine ring and the tert-butyl group in (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone makes it unique compared to similar compounds
Biological Activity
The compound (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone is a synthetic organic molecule that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This indicates the presence of a quinoline moiety, a morpholine group, and a tert-butyl phenoxy substituent, which are crucial for its biological properties.
Research indicates that compounds similar to (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone can modulate various cellular pathways:
- Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
- Antimicrobial Properties : Some derivatives of quinoline compounds have shown broad-spectrum antimicrobial activity, suggesting that this compound may also possess similar properties .
Efficacy in Cancer Models
Several studies have evaluated the efficacy of (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone in preclinical models:
- Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in an IC50 value of approximately 5 µM, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin .
- Case Study 2 : Another investigation focused on colorectal cancer cells (HT29), where the compound demonstrated significant growth inhibition with an IC50 value of 3 µM. Mechanistic studies revealed that it triggered apoptosis via caspase activation .
Structure-Activity Relationship (SAR)
The biological activity of (2-(4-(tert-Butyl)phenoxy)quinolin-4-yl)(morpholino)methanone can be understood through SAR studies:
| Substituent | Effect on Activity |
|---|---|
| Tert-butyl group | Enhances lipophilicity and cellular uptake |
| Morpholine ring | Contributes to binding affinity for target proteins |
| Quinoline moiety | Essential for antitumor activity |
These modifications can significantly impact the compound's efficacy and selectivity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
